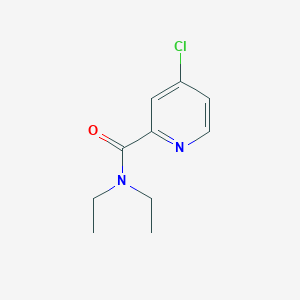

4-Chloro-N,N-diethylpicolinamide

Description

The exact mass of the compound 4-chloro-N,N-diethylpyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-N,N-diethylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N,N-diethylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N,N-diethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQILWMQVLDJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=CC(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368896 |

Source

|

| Record name | 4-Chloro-N,N-diethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24826404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851903-41-8 |

Source

|

| Record name | 4-Chloro-N,N-diethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-N,N-diethylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-N,N-diethylpicolinamide (IUPAC Name: 4-chloro-N,N-diethyl-pyridine-2-carboxamide). As a member of the substituted picolinamide class, this compound holds potential for exploration in medicinal chemistry and materials science. This document collates available data on its structure, synthesis, and predicted physicochemical properties, alongside a discussion of the known biological activities and toxicological profiles of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from analogous compounds to provide a robust predictive profile and to inform future research and development endeavors.

Introduction: The Picolinamide Scaffold

The picolinamide framework, a pyridine ring bearing a carboxamide group at the 2-position, is a privileged scaffold in medicinal chemistry. Picolinamide derivatives have demonstrated a wide array of biological activities, including antibacterial, antitubercular, and enzyme inhibitory functions.[1][2][3] The electronic properties of the pyridine ring and the hydrogen-bonding capabilities of the amide group are key to their biological interactions. The introduction of a chlorine atom at the 4-position of the pyridine ring, as in 4-Chloro-N,N-diethylpicolinamide, is expected to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its potential biological activity.

Chemical Identity and Physicochemical Properties

IUPAC Name: 4-chloro-N,N-diethyl-pyridine-2-carboxamide Synonyms: 4-Chloro-N,N-diethylpicolinamide CAS Number: 851903-41-8 Molecular Formula: C₁₀H₁₃ClN₂O Molecular Weight: 212.68 g/mol

While experimental data for 4-Chloro-N,N-diethylpicolinamide is not extensively available in peer-reviewed literature, the following table summarizes its predicted physicochemical properties based on computational models and data from chemical suppliers. It is crucial to note that these values should be confirmed through experimental validation.

| Property | Predicted Value | Source |

| Boiling Point | 347.8 ± 27.0 °C | [4] |

| Density | 1.162 ± 0.06 g/cm³ | [4] |

| pKa | 0.70 ± 0.10 | [4] |

| Storage Temperature | 2-8°C | [4] |

Solubility: Based on the properties of related compounds, 4-Chloro-N,N-diethylpicolinamide is expected to be soluble in organic solvents such as dichloromethane and N,N-dimethylformamide, with limited solubility in water.[5]

Synthesis and Reactivity

The synthesis of 4-Chloro-N,N-diethylpicolinamide can be approached through established amide bond formation methodologies.[4][6] A logical and efficient synthetic route involves a two-step process starting from 4-chloropicolinic acid.

Synthesis Workflow

Sources

- 1. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 6. hepatochem.com [hepatochem.com]

The Ascendant Trajectory of 4-Chloropicolinamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents. Within this vast family, 4-chloropicolinamide and its derivatives have emerged as a compelling class of compounds, demonstrating a remarkable breadth of biological activities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, navigating the synthesis, biological evaluation, and therapeutic potential of these promising molecules. We will delve into the nuances of their chemical synthesis, explore their established roles as antimicrobial and anticancer agents, and venture into the prospective frontier of their application as PARP inhibitors—a hypothesis-driven exploration based on structural analogy and the known pharmacophores of existing inhibitors. This document is designed not as a rigid protocol, but as a dynamic guide, fostering a deeper understanding of the causality behind experimental choices and empowering researchers to innovate within this exciting chemical space.

I. The Synthetic Cornerstone: Mastering the 4-Chloropicolinamide Scaffold

The journey to novel therapeutics begins with a mastery of the core chemical structure. The synthesis of 4-chloropicolinamide derivatives hinges on the reliable and efficient construction of the 4-chloropicolinamide backbone. This section provides a detailed, step-by-step guide to the synthesis of key intermediates and the subsequent derivatization, emphasizing the rationale behind the chosen methodologies.

Synthesis of the Precursor: 4-Chloropicolinic Acid

The foundational precursor for the synthesis of 4-chloropicolinamide is 4-chloropicolinic acid. A common and effective method for its preparation involves the oxidation of 4-chloro-2-methylpyridine.[1]

Experimental Protocol: Oxidation of 4-Chloro-2-methylpyridine

-

Materials: 4-chloro-2-methylpyridine, Potassium permanganate (KMnO4), Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methylpyridine in water.

-

Heat the mixture to 75-80°C with vigorous stirring.

-

Gradually add potassium permanganate powder in portions, maintaining the temperature of the reaction mixture. The disappearance of the purple color indicates the consumption of the oxidizing agent.

-

After the final addition of KMnO4, continue stirring at the same temperature for an additional 30 minutes to ensure complete reaction.

-

While hot, filter the reaction mixture to remove the manganese dioxide (MnO2) byproduct. Wash the filter cake with hot water to recover any trapped product.

-

Cool the filtrate and acidify with a suitable acid (e.g., HCl) to a pH of 3-4 to precipitate the 4-chloropicolinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]

-

-

Causality of Experimental Choices: The use of a strong oxidizing agent like KMnO4 is crucial for the conversion of the methyl group to a carboxylic acid. The gradual addition of KMnO4 helps to control the exothermic nature of the reaction. Maintaining an elevated temperature ensures a reasonable reaction rate. Acidification of the filtrate is necessary to protonate the carboxylate and precipitate the less soluble carboxylic acid.

Activation of the Carboxylic Acid: Synthesis of 4-Chloropicolinoyl Chloride

To facilitate the formation of the amide bond, the carboxylic acid group of 4-chloropicolinic acid must be activated. A common method is its conversion to the more reactive acyl chloride.

Experimental Protocol: Formation of 4-Chloropicolinoyl Chloride

-

Materials: 4-Chloropicolinic acid, Thionyl chloride (SOCl2), Bromine (catalyst), Acetonitrile.

-

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, suspend 4-chloropicolinic acid in acetonitrile.

-

With cooling and stirring, add thionyl chloride dropwise.

-

After the addition is complete, stir the mixture at 40°C for 2 hours.

-

Distill off the solvent under reduced pressure.

-

To the residue, add fresh thionyl chloride and a catalytic amount of bromine.

-

Heat the mixture to 85°C and maintain for 3 hours.

-

The resulting 4-chloropicolinoyl chloride can be used in the next step, often without further purification after removal of excess thionyl chloride by distillation.[2]

-

-

Causality of Experimental Choices: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The use of bromine as a catalyst enhances the reaction rate and yield.[2] The two-step process with an initial reaction at a lower temperature followed by heating with a catalyst ensures a controlled and efficient conversion.

Amide Bond Formation: The Gateway to Diversity

The reaction of 4-chloropicolinoyl chloride with a diverse range of amines is the primary method for generating a library of 4-chloropicolinamide derivatives. This amide coupling reaction is a cornerstone of medicinal chemistry.

Experimental Protocol: General Amide Coupling

-

Materials: 4-Chloropicolinoyl chloride, desired amine, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Procedure:

-

Dissolve the amine in the chosen aprotic solvent in a reaction flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-chloropicolinoyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization.

-

-

Causality of Experimental Choices: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The use of an aprotic solvent prevents unwanted side reactions with the reactive acyl chloride. Performing the initial addition at a low temperature helps to control the exothermic reaction.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of 4-chloropicolinamide derivatives.

II. Therapeutic Frontiers: Antimicrobial and Anticancer Applications

4-Chloropicolinamide derivatives have demonstrated significant potential in two key therapeutic areas: as antimicrobial and anticancer agents. This section will explore the existing evidence, discuss the underlying mechanisms of action, and present quantitative data to guide further research and development.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 4-chloropicolinamide scaffold has shown promise in this arena, particularly against Mycobacterium tuberculosis.

A study on a series of chloropicolinate amides and urea derivatives revealed several compounds with significant in vitro activity against M. tuberculosis.[3] The minimum inhibitory concentration (MIC) is a key metric for evaluating the potency of antimicrobial compounds.

Table 1: Antitubercular Activity of Selected 4-Chloropicolinate Derivatives [3]

| Compound ID | R Group | MIC (µM) |

| 10 | 4-Fluorophenylacetyl | 7.90 |

| 16 | 2-Thiophenylacetyl | 6.96 |

| 19 | 4-Nitrophenylacetyl | 6.98 |

| 22 | 3,4-Dimethoxyphenylacetyl | 7.86 |

| 28 | 4-Chlorophenylurea | 7.00 |

| Isoniazid | (Reference Drug) | 0.7 |

| Ethambutol | (Reference Drug) | >8.0 |

Mechanism of Action: While the precise mechanism of action for these derivatives is still under investigation, molecular docking studies suggest that they may act by inhibiting MurB, an essential enzyme in the peptidoglycan biosynthesis pathway of Mycobacterium tuberculosis.[3] Peptidoglycan is a critical component of the bacterial cell wall, and its inhibition leads to cell lysis and death. This targeted approach offers a promising avenue for combating this resilient pathogen.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

-

Principle: This colorimetric assay measures the metabolic activity of bacteria. Viable bacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

-

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis.

-

Include positive (bacteria only) and negative (media only) controls.

-

Incubate the plates under appropriate conditions.

-

Add the Alamar Blue solution to each well and re-incubate.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[3]

-

Anticancer Potential: Targeting Tumor Growth and Proliferation

The picolinamide scaffold is present in several approved anticancer drugs, and derivatives of 4-chloropicolinamide are being actively investigated for their potential in this area. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines.

Rationale for Design: The design of novel anticancer agents often involves the combination of different pharmacophores. For instance, the urea or thiourea moiety, when combined with the picolinamide scaffold, has been shown to enhance anticancer activity. This is attributed to the ability of the urea group to form key hydrogen bonds with target proteins, such as kinases.

Quantitative Data on Anticancer Activity:

Data on the anticancer activity of 4-chloropicolinamide derivatives is emerging. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of a Selected 4-Chloropicolinamide Derivative

| Cell Line | IC50 (µM) of a lead compound |

| HepG2 (Liver) | Data not yet publicly available |

| HCT116 (Colon) | Data not yet publicly available |

| A549 (Lung) | Data not yet publicly available |

| MCF-7 (Breast) | Data not yet publicly available |

(Note: Specific IC50 values for a broad range of 4-chloropicolinamide derivatives are not yet consolidated in the public domain and represent an active area of research.)

Mechanism of Action: The anticancer mechanism of 4-chloropicolinamide derivatives is likely multifactorial and dependent on the specific substitutions made to the core scaffold. Potential mechanisms include the inhibition of protein kinases involved in cell signaling pathways that are crucial for tumor growth and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

III. A Frontier of Inquiry: 4-Chloropicolinamide Derivatives as Putative PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4] While there is currently no direct experimental evidence linking 4-chloropicolinamide derivatives to PARP inhibition, their structural features suggest that this is a promising and underexplored avenue of research.

The Rationale for Exploration:

Many known PARP inhibitors contain a nitrogen-heterocyclic core that mimics the nicotinamide moiety of the NAD+ substrate, which is essential for PARP activity. The picolinamide scaffold shares structural similarities with these nicotinamide mimics. The strategic placement of substituents on the 4-chloropicolinamide core could potentially lead to interactions with the active site of PARP enzymes.

Hypothesized Signaling Pathway and Mechanism of Action:

Caption: Hypothesized mechanism of PARP inhibition by 4-chloropicolinamide derivatives.

Future Directions and Experimental Design:

To validate this hypothesis, a structured research plan should be implemented:

-

In Silico Screening: Molecular docking studies can be performed to predict the binding affinity and mode of interaction of a library of 4-chloropicolinamide derivatives with the catalytic domain of PARP-1.

-

Enzymatic Assays: In vitro enzymatic assays are essential to determine the IC50 values of the most promising candidates against PARP-1 and other PARP isoforms to assess both potency and selectivity.

-

Cell-Based Assays: The cellular activity of the lead compounds should be evaluated in cancer cell lines with and without BRCA mutations to investigate the principle of synthetic lethality. Assays measuring PARylation levels in cells can confirm target engagement.

-

Structure-Activity Relationship (SAR) Studies: A systematic variation of the substituents on the 4-chloropicolinamide scaffold will be crucial to establish a clear SAR and to optimize potency and selectivity.

IV. Conclusion and Future Outlook

The 4-chloropicolinamide scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, established biological activities, and a forward-looking perspective on the potential of these derivatives as PARP inhibitors. The detailed protocols and the rationale behind experimental choices are intended to empower researchers to confidently explore and expand this chemical space. The journey from a promising scaffold to a clinically approved drug is arduous, but the compelling biological profile of 4-chloropicolinamide derivatives suggests that it is a path worthy of exploration. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and rigorously evaluating their efficacy and safety in preclinical and clinical studies.

V. References

-

Method for producing 4-chloropyridine-2-carboxylic acid chloride. JP2011153081A.

-

Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed.

-

How is 4-Chloropyridine-2-carboxylic acid synthesized?. Guidechem.

-

Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

-

Methyl 4-chloropicolinate synthesis. ChemicalBook.

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.

-

Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1.

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH.

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. NIH.

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

-

A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. NIH.

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI.

-

Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. PubMed.

-

99586-65-9|4-Chloropicolinamide|BLD Pharm. BLD Pharm.

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.

-

Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.

-

Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. PubMed.

-

MIC values [μM] of different antibiotics. ResearchGate.

-

Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC - NIH.

-

Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC - PubMed Central.

-

Targeting selective inhibitors of PARPs in drug discovery and development. OUCI.

-

Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI.

-

Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate.

Sources

- 1. guidechem.com [guidechem.com]

- 2. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 3. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-N,N-diethylpicolinamide: A Technical Guide

Introduction

4-Chloro-N,N-diethylpicolinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold for the development of novel therapeutic agents. Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Therefore, unambiguous confirmation of its chemical identity and purity is a critical prerequisite for any meaningful biological evaluation. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Chloro-N,N-diethylpicolinamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed analysis based on predicted spectroscopic data. The predictions are derived from established principles of spectroscopic theory and analysis of structurally analogous compounds. The methodologies and interpretations presented herein are intended to serve as a robust framework for researchers engaged in the synthesis, purification, and analysis of 4-Chloro-N,N-diethylpicolinamide and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-N,N-diethylpicolinamide, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Chloro-N,N-diethylpicolinamide in deuterochloroform (CDCl₃) is summarized in Table 1 . The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 4-Chloro-N,N-diethylpicolinamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | Doublet | 1H | H-6 |

| ~7.70 | Doublet | 1H | H-3 |

| ~7.40 | Doublet of Doublets | 1H | H-5 |

| ~3.50 | Quartet | 2H | N-CH₂ (a) |

| ~3.20 | Quartet | 2H | N-CH₂ (b) |

| ~1.25 | Triplet | 3H | CH₃ (a) |

| ~1.10 | Triplet | 3H | CH₃ (b) |

Causality of Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic compounds due to its excellent solubilizing properties and the single deuterium lock signal. The chemical shift predictions are based on the additive effects of substituents on the pyridine ring and the typical ranges for N,N-diethylamides. The distinct chemical shifts for the two N-CH₂ and two CH₃ groups are anticipated due to restricted rotation around the amide C-N bond, making the two ethyl groups diastereotopic.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum, also in CDCl₃, provides complementary information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-N,N-diethylpicolinamide

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~168 | C=O (Amide) |

| ~155 | C-2 |

| ~148 | C-6 |

| ~145 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~43 | N-CH₂ (a) |

| ~40 | N-CH₂ (b) |

| ~14 | CH₃ (a) |

| ~13 | CH₃ (b) |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Step-by-Step NMR Acquisition Workflow:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified 4-Chloro-N,N-diethylpicolinamide.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Co-add a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger spectral width (e.g., 0-200 ppm).

-

Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a self-validating dataset. COSY would confirm the proton-proton coupling network within the ethyl groups and the pyridine ring, while HSQC would directly correlate each proton to its attached carbon, confirming the assignments made in Tables 1 and 2.

Visualization of NMR Acquisition Workflow

Caption: ATR-IR Data Acquisition Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization (EI) mass spectrum of 4-Chloro-N,N-diethylpicolinamide are shown in Table 4 .

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-N,N-diethylpicolinamide

| m/z | Ion | Comments |

| 212/214 | [M]⁺ | Molecular ion peak and its isotope peak (due to ³⁵Cl and ³⁷Cl in a ~3:1 ratio). |

| 183/185 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 140/142 | [M - N(C₂H₅)₂]⁺ | Cleavage of the amide bond. |

| 111/113 | [C₅H₃NCl]⁺ | Chloropyridine fragment. |

| 72 | [N(C₂H₅)₂]⁺ | Diethylamino fragment. |

Causality of Experimental Choices: Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental formula.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph for separation from any impurities.

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and its isotopic pattern to confirm the presence of chlorine.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions that are consistent with the proposed structure.

-

Visualization of MS Fragmentation Logic

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-N-substituted-picolinamides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the core principles of solubility determination for picolinamide-based active pharmaceutical ingredients (APIs). Initial literature and database searches for the specific compound 4-Chloro-N,N-diethylpicolinamide did not yield publicly available experimental solubility data. Therefore, to illustrate the requisite methodologies and data interpretation, this whitepaper will utilize 4-Chloro-N-methylpicolinamide as a representative surrogate. The experimental data presented herein is illustrative and intended to serve as a template for researchers undertaking such studies.

Executive Summary: The Imperative of Solubility in Drug Discovery

Solubility is a critical, often unforgiving, physicochemical property that dictates the developability of a potential drug candidate. An otherwise potent and selective molecule is of little therapeutic value if it cannot be effectively absorbed and distributed to its site of action. This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of 4-chloro-N-substituted-picolinamides, a class of compounds with significant interest in medicinal chemistry. By understanding the interplay between molecular structure, the solid state, and the solvent environment, researchers can de-risk their discovery programs and make informed decisions on candidate selection and formulation strategy.

Physicochemical Characterization of the Surrogate: 4-Chloro-N-methylpicolinamide

A thorough understanding of a compound's intrinsic properties is the foundation of any solubility investigation. For our surrogate, 4-Chloro-N-methylpicolinamide, the key physicochemical parameters are summarized below. These values are essential for designing experiments and interpreting the resulting data.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | PubChem[1] |

| Molecular Weight | 170.59 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Chemical Supplier Data[2] |

| Melting Point | 41-43°C | ChemicalBook[3] |

| pKa (Predicted) | 13.41 ± 0.46 | ChemicalBook[3] |

| XLogP3 (Predicted) | 1.1 | ECHEMI[4] |

| CAS Number | 220000-87-3 | PubChem[1] |

Note: Predicted values should be experimentally verified.

The Cornerstone of Solubility: Thermodynamic Equilibrium Solubility

The most fundamental measure of a compound's solubility is its thermodynamic equilibrium solubility. This is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved solute and the undissolved solid phase. The "gold standard" for determining this value is the shake-flask method .[5][6]

Causality Behind the Shake-Flask Method

The rationale for the shake-flask method is to ensure that the system has reached a true thermodynamic equilibrium. By agitating an excess of the solid compound in the solvent for an extended period, we allow the dissolution process to reach a plateau where the rate of dissolution equals the rate of precipitation. This ensures that the measured concentration is the true saturation solubility and not a transient, supersaturated state.[5] The choice of agitation time (typically 24-72 hours) is critical and should be experimentally determined to confirm that equilibrium has been reached.[6][7]

Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)[8]

Objective: To determine the aqueous and organic solvent solubility of 4-Chloro-N-methylpicolinamide at a controlled temperature.

Materials:

-

4-Chloro-N-methylpicolinamide (purity >98%)

-

HPLC-grade water, Phosphate Buffered Saline (PBS, pH 7.4), and selected organic solvents (e.g., Ethanol, DMSO, Acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, low-binding)

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Preparation: Add an excess amount of 4-Chloro-N-methylpicolinamide to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 72 hours. A preliminary experiment should be conducted to determine the time required to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.

-

pH Measurement: For aqueous solutions, measure the pH of the final saturated solution.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Illustrative Solubility Data for 4-Chloro-N-methylpicolinamide

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Water (pH 7.0) | 25 | 0.85 |

| PBS (pH 7.4) | 37 | 1.10 |

| 0.1 N HCl (pH 1.2) | 37 | 15.5 |

| Ethanol | 25 | 75.2 |

| Acetonitrile | 25 | 25.8 |

| DMSO | 25 | > 200 |

This data is for illustrative purposes only and must be experimentally determined.

The Influence of Ionization: pKa and pH-Dependent Solubility

For ionizable compounds, solubility is highly dependent on the pH of the medium. The pKa, the pH at which a compound is 50% ionized, is a critical parameter. Potentiometric titration is a precise and reliable method for determining the pKa of a compound, which can then be used to understand its pH-solubility profile.[8][9][10]

Causality Behind Potentiometric Titration

This method's effectiveness lies in the direct measurement of pH changes as a titrant (a strong acid or base) is added to a solution of the compound. The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups in the molecule.[11] By tracking the pH as the compound's ionization state is systematically altered, we can accurately determine its acid-base properties.

Experimental Protocol: Potentiometric Titration for pKa Determination[13]

Objective: To determine the pKa of 4-Chloro-N-methylpicolinamide.

Materials:

-

4-Chloro-N-methylpicolinamide

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (for maintaining ionic strength)

-

Nitrogen gas supply

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water with a constant ionic strength maintained by KCl.

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the pH electrode. Titrate the solution with standardized acid or base, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to pinpoint the inflection point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Biopharmaceutical Context: The Biopharmaceutics Classification System (BCS)

The solubility data generated is critically important in the context of the Biopharmaceutics Classification System (BCS).[12] The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.

-

High Solubility: A drug substance is considered highly soluble when its highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[12][13]

This classification has significant regulatory implications, as it can be used to justify biowaivers, reducing the need for in vivo bioequivalence studies.[12][14]

Conclusion: From Data to Drug Development Strategy

This guide has outlined the essential principles and methodologies for the comprehensive solubility characterization of 4-chloro-N-substituted-picolinamides, using 4-Chloro-N-methylpicolinamide as a working example. Accurate and reliable solubility data, generated through robust methods like the shake-flask and potentiometric titration, are indispensable. This information directly impacts critical decisions in lead optimization, pre-formulation, and the overall clinical development strategy. By embracing a deep understanding of solubility, researchers can more effectively navigate the complexities of drug development and increase the probability of success for their therapeutic candidates.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH Harmonised Guideline M9. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. ACS Publications. [Link]

-

4-Chloro-N-methylpicolinamide. PubChem, National Institutes of Health. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. European Medicines Agency. [Link]

-

What is the Solubility of My Compound? American Pharmaceutical Review. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

High-accuracy water solubility determination using logK. KREATiS. [Link]

-

Pharmaceutical Solubility Testing. Raytor. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

-

ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

A.8. PARTITION COEFFICIENT. [https://echa.europa.eu/documents/10162/13638/ माहिती_for_the_preparation_of_dossiers_in_reach_a_8_en.pdf]([Link] माहिती_for_the_preparation_of_dossiers_in_reach_a_8_en.pdf)

-

4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

Sources

- 1. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. raytor.com [raytor.com]

- 7. who.int [who.int]

- 8. pubs.acs.org [pubs.acs.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. scispace.com [scispace.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

Methodological & Application

Application Notes and Protocols: 4-Chloro-N,N-diethylpicolinamide and its Analogs in Medicinal Chemistry

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide framework, a pyridine-2-carboxamide, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bidentate chelator and engage in various non-covalent interactions, have established it as a cornerstone for the development of a diverse range of therapeutic agents. Molecules incorporating this motif have demonstrated a wide array of biological activities, including roles as kinase inhibitors, antibacterial and antifungal agents, and modulators of various cellular signaling pathways.[1][2][3] The incorporation of a chloro-substituent, as seen in 4-chloro-N,N-diethylpicolinamide, can further enhance the pharmacological profile of these molecules by modulating their metabolic stability, lipophilicity, and binding affinity to target proteins.[4]

Due to the limited availability of specific data for 4-Chloro-N,N-diethylpicolinamide, this guide will focus on its close and well-documented analog, 4-chloro-N,N-dimethylpicolinamide . The synthetic protocols and medicinal chemistry applications discussed herein are largely translatable to the diethyl derivative and the broader class of 4-chloropicolinamides, providing a robust foundation for researchers and drug development professionals.

Synthesis of 4-Chloro-N,N-dimethylpicolinamide: A Representative Protocol

The synthesis of 4-chloro-N,N-dimethylpicolinamide is typically achieved through a two-step process involving the chlorination of picolinic acid followed by amidation.[5] The following protocol is an optimized method that enhances yield and reduces reaction time.[5]

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

This initial step involves the conversion of picolinic acid to its corresponding acid chloride. The use of a combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) has been shown to be more efficient than using SOCl₂ alone.[5]

Materials and Reagents:

-

Picolinic acid

-

Sodium bromide (NaBr)

-

Chlorobenzene

-

Thionyl chloride (SOCl₂)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Stirrer/hotplate

-

Condenser

-

TLC plates

Protocol:

-

To a mixture of NaBr (0.0015 mol) and picolinic acid (0.167 mol) in chlorobenzene (75 mL) in a round-bottom flask, stir for 30 minutes at 50°C.[5]

-

Slowly add a dilute solution of SOCl₂ and POCl₃ (5:1 ratio) with continuous stirring while maintaining the temperature at 50°C.[5]

-

Increase the temperature to 85°C and monitor the reaction to completion using Thin Layer Chromatography (TLC).[5]

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 4-chloropicolinoyl chloride as a yellow viscous oil. This intermediate is typically used in the next step without further purification.[5]

Step 2: Synthesis of 4-chloro-N,N-dimethylpicolinamide

The second step is a nucleophilic substitution reaction where the synthesized 4-chloropicolinoyl chloride is reacted with dimethylamine to yield the final product.

Materials and Reagents:

-

4-Chloropicolinoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

30% Dimethylamine solution

-

Ethyl acetate

-

Beaker

-

Stirrer

Protocol:

-

In a beaker, add CH₂Cl₂ (80 mL) and cool to below 0°C.

-

Slowly add 4-chloropicolinoyl chloride (0.357 mol) to the cooled CH₂Cl₂ with stirring for 15 minutes.[5]

-

Add 30% dimethylamine solution dropwise at room temperature, then maintain the reaction at 0°C for 4.5 hours.[5]

-

Monitor the reaction to completion by TLC.

-

Pour the reaction mixture into ethyl acetate. Separate the organic phase and concentrate it under reduced pressure to yield 4-chloro-N,N-dimethylpicolinamide as a yellow viscous oil.[5]

Synthetic Workflow Diagram

Caption: Synthetic route for 4-Chloro-N,N-dimethylpicolinamide.

Reaction Parameters Summary

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Yield |

| 1 | Picolinic acid, SOCl₂/POCl₃ | Chlorobenzene | 85°C | 15 hours | ~93.2%[5] |

| 2 | 4-Chloropicolinoyl chloride, Dimethylamine | CH₂Cl₂ | 0°C | 4.5 hours | ~86%[5] |

Medicinal Chemistry Applications of Chloropicolinamides

The chloropicolinamide scaffold is a versatile starting point for the development of various therapeutic agents. The presence of the chloro group at the 4-position offers a site for further chemical modification, allowing for the generation of libraries of compounds for screening against different biological targets.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Picolinamide-based derivatives have emerged as potent kinase inhibitors.[1] For instance, novel picolinamide derivatives have been synthesized and shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[1] The N1-nitrogen of the pyridine ring and the NH group of the picolinamide can form essential hydrogen bonds with amino acid residues in the kinase domain, such as Cys919 in VEGFR-2.[1]

Caption: Inhibition of VEGFR-2 signaling by picolinamide derivatives.

Antifungal and Antibacterial Activity

Picolinamide and benzamide scaffolds have been identified as having potent antifungal properties.[2] Some of these compounds have been shown to target Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, highlighting a novel mechanism for antifungal drug development.[2][7] Additionally, various pyridine carboxamide derivatives have been synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Other Potential Applications

The pyridine ring is a common feature in a vast number of approved drugs with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and antimalarial agents.[3] The versatility of the chloropicolinamide scaffold suggests its potential for development in these and other therapeutic areas.

Conclusion

While direct experimental data on 4-Chloro-N,N-diethylpicolinamide is not extensively available, the established synthetic routes and diverse biological activities of its close analogs, such as 4-chloro-N,N-dimethylpicolinamide and other picolinamide derivatives, underscore the significant potential of this class of compounds in medicinal chemistry. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the synthesis and therapeutic potential of 4-chloropicolinamides in the pursuit of novel drug candidates.

References

-

J. Jee, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. National Library of Medicine. [Link]

-

L. Zhang, et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

-

S. G. Ramu, et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

-

A. D. Schmitt, et al. (2021). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ResearchGate. [Link]

-

Y. Li, et al. (2024). New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity. MDPI. [Link]

-

Y. Wang, et al. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. ResearchGate. [Link]

-

A. K. S. K. Sherif, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

-

A. D. Schmitt, et al. (2021). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PubMed Central. [Link]

-

Y. Li, et al. (2024). New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity. MDPI. [Link]

-

S. Bar-David, et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI. [Link]

-

J. Li, et al. (2015). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. PubMed Central. [Link]

-

A. A. El-Sayed, et al. (2018). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI. [Link]

Sources

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-Chloro-N,N-diethylpicolinamide

Senior Application Scientist Note: Extensive literature searches did not yield specific data for a compound named "4-Chloro-N,N-diethylpicolinamide." The following application notes and protocols are therefore a scientifically guided projection based on the known biological activities of structurally related picolinamide and benzamide analogs. These protocols are designed to serve as a robust starting point for researchers aiming to characterize the bioactivity of this novel or uncharacterized chemical entity.

Introduction: The Picolinamide Scaffold in Bioactive Compound Design

The picolinamide functional group, a carboxamide at the 2-position of a pyridine ring, is a privileged scaffold in medicinal and agricultural chemistry. Derivatives of this parent structure have demonstrated a wide array of biological activities, including fungicidal, herbicidal, insecticidal, and even anti-tumor properties. The introduction of a chlorine atom at the 4-position of the pyridine ring and an N,N-diethylamide moiety are expected to significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and mechanism of action.

Picolinamide-based compounds are known to act on diverse molecular targets. For instance, the fungicide florylpicoxamid targets the Qi site of the mitochondrial cytochrome bc1 complex, disrupting fungal respiration[1]. In the realm of herbicides, picolinic acid derivatives can act as synthetic auxins, leading to uncontrolled growth and subsequent death of susceptible plants[2][3]. Furthermore, various amide derivatives have been explored for their insecticidal properties, often targeting the nervous system of insects[4][5][6][7]. Given this precedent, 4-Chloro-N,N-diethylpicolinamide represents a molecule of significant interest for broad-spectrum biological activity screening.

Physicochemical Properties (Predicted)

A comprehensive understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays. While experimental data for 4-Chloro-N,N-diethylpicolinamide is unavailable, we can extrapolate from similar structures like 4-chloro-N,N-diethylbenzamide[8].

| Property | Predicted Value/Characteristic | Rationale for Biological Assays |

| Molecular Formula | C10H13ClN2O | Based on chemical structure. |

| Molecular Weight | ~212.68 g/mol | Calculated from the molecular formula. |

| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO and ethanol. | Essential for preparing stock solutions for in vitro and in vivo assays. |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic. | Influences membrane permeability and potential for bioaccumulation. |

| Chemical Stability | The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions. The pyridine ring is generally stable. | Important for determining appropriate storage conditions and buffer systems for assays. |

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of related compounds, 4-Chloro-N,N-diethylpicolinamide could plausibly exhibit one or more of the following biological effects:

-

Antifungal Activity: By analogy to florylpicoxamid, it may inhibit mitochondrial respiration in pathogenic fungi[1].

-

Herbicidal Activity: Similar to other picolinic acid herbicides, it could function as a synthetic auxin, disrupting plant growth[2][3][9].

-

Insecticidal Activity: The amide moiety is present in a number of insecticides, suggesting a potential neurotoxic effect in insects[4][5][6][7].

-

Anticancer Activity: Some N-methylpicolinamide derivatives have shown promise as antitumor agents, suggesting this compound could be screened for cytotoxicity against cancer cell lines[10][11].

Experimental Protocols

The following protocols provide a starting point for the systematic evaluation of the biological activity of 4-Chloro-N,N-diethylpicolinamide.

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 4-Chloro-N,N-diethylpicolinamide against a panel of pathogenic fungi.

Rationale: This assay is a primary screen to establish if the compound has antifungal properties and to quantify its potency. A broth microdilution method is a standard and efficient way to determine MIC.

Materials:

-

4-Chloro-N,N-diethylpicolinamide

-

Dimethyl sulfoxide (DMSO)

-

Panel of fungal isolates (e.g., Zymoseptoria tritici, Aspergillus fumigatus, Candida albicans)

-

Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-N,N-diethylpicolinamide in DMSO.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate fungal growth medium to achieve a range of concentrations (e.g., from 100 µM down to 0.048 µM).

-

Inoculum Preparation: Prepare a fungal inoculum suspension standardized to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Inoculation: Add the fungal inoculum to each well of the microplate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at the optimal temperature for fungal growth (e.g., 35°C for C. albicans) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow Diagram:

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol 2: Herbicidal Activity - Seedling Growth Inhibition Assay

Objective: To evaluate the pre-emergent herbicidal activity of 4-Chloro-N,N-diethylpicolinamide on model plant species.

Rationale: This assay assesses the compound's ability to inhibit the growth of germinating seeds, a key characteristic of many herbicides. Arabidopsis thaliana is a common model for dicots, and a species like ryegrass (Lolium sp.) can be used for monocots.

Materials:

-

4-Chloro-N,N-diethylpicolinamide

-

Acetone and Tween-20 (for formulation)

-

Seeds of model plants (e.g., Arabidopsis thaliana, Lolium perenne)

-

Petri dishes with filter paper or agar-based growth medium

-

Growth chamber with controlled light and temperature

Procedure:

-

Treatment Solution Preparation: Prepare a stock solution of the compound in acetone. Create a series of dilutions and formulate them in water with a small amount of Tween-20 to aid in dispersion.

-

Plating: Place a sterile filter paper in each petri dish and moisten it with a specific volume of the treatment solution. A vehicle control (acetone and Tween-20 in water) must be included.

-

Seed Sowing: Place a defined number of seeds (e.g., 10-20) onto the treated filter paper.

-

Incubation: Seal the petri dishes and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).

-

Data Collection: After a set period (e.g., 7-14 days), measure the root length and shoot length of the seedlings. Calculate the percent inhibition relative to the vehicle control.

Data Analysis: The concentration of the compound that causes 50% inhibition of growth (GI₅₀) can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship Diagram:

Caption: Hypothesized mechanism of herbicidal action.

Protocol 3: Insecticidal Activity - Contact Toxicity Assay

Objective: To assess the contact toxicity of 4-Chloro-N,N-diethylpicolinamide against a model insect pest.

Rationale: This assay determines if the compound is lethal to insects upon direct contact. The fall armyworm (Spodoptera frugiperda) is a common and economically important pest used in such screens[5][6].

Materials:

-

4-Chloro-N,N-diethylpicolinamide

-

Acetone

-

Micropipette

-

Third-instar larvae of Spodoptera frugiperda

-

Petri dishes with artificial diet

-

Ventilated containers for observation

Procedure:

-

Dosing Solution Preparation: Prepare a range of concentrations of the compound in acetone.

-

Topical Application: Apply a small, defined volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each larva. A control group should be treated with acetone only.

-

Observation: Place the treated larvae individually in ventilated containers with access to an artificial diet.

-

Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-application. Larvae that are unable to move when prodded are considered dead.

-

Data Analysis: Calculate the lethal dose that causes 50% mortality (LD₅₀) using probit analysis.

Concluding Remarks for the Research Professional

The provided protocols offer a foundational framework for the initial biological characterization of 4-Chloro-N,N-diethylpicolinamide. It is imperative to recognize the speculative nature of these applications due to the absence of published data on this specific molecule. Should initial screenings yield positive results in any of these areas, further, more detailed mechanistic studies will be warranted. For instance, a positive antifungal result would necessitate assays to determine the specific cellular target, such as mitochondrial respiration. Similarly, a confirmed herbicidal effect would lead to studies on auxin-related gene expression. These secondary assays are critical for understanding the molecule's mode of action and for its potential development as a novel bioactive agent.

References

- (Reference information for 4-chloro-N,N-diethylbenzamide is available at PubChem, but no direct URL to a specific public

-

PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- (No direct URL to a specific public

- (No direct URL to a specific public

- (No direct URL to a specific public

-

Young, D. H., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science. Retrieved from [Link]

-

Li, Y., et al. (2023). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers in Plant Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. Retrieved January 28, 2026, from [Link]

- (No direct URL to a specific public

- (No direct URL to a specific public

-

ResearchGate. (n.d.). Insecticidal Activity of Synthetic Amides on Spodoptera frugiperda. Retrieved January 28, 2026, from [Link]

- (No direct URL to a specific public

-

ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Insecticidal activity of synthetic amides on Spodoptera frugiperda. Retrieved January 28, 2026, from [Link]

- (No direct URL to a specific public

-

PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

-

Han, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Retrieved from [Link]

- (No direct URL to a specific public

- (No direct URL to a specific public

- (No direct URL to a specific public

-

Li, Q., et al. (2014). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules. Retrieved from [Link]

- (No direct URL to a specific public

- (No direct URL to a specific public

-

PubMed. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]

- (No direct URL to a specific public

Sources

- 1. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Insecticidal activity of synthetic amides on Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 4-Chloro-N,N-diethylpicolinamide

Welcome to the comprehensive technical support guide for 4-Chloro-N,N-diethylpicolinamide. This resource is meticulously designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate stability challenges encountered during your research. Our approach is rooted in scientific principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to the Stability of 4-Chloro-N,N-diethylpicolinamide

4-Chloro-N,N-diethylpicolinamide is a substituted pyridine derivative with a chemical structure that, while offering significant potential in various research applications, also presents inherent stability concerns. The molecule's susceptibility to degradation is primarily attributed to its constituent functional groups: a picolinamide moiety, a chloro-substituent on the pyridine ring, and a diethylamide group. Understanding the interplay of these groups is crucial for maintaining the compound's integrity.

This guide will systematically address the primary degradation pathways—hydrolysis, photodegradation, and thermal decomposition—providing you with the knowledge to proactively manage your experiments and sample handling.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4-Chloro-N,N-diethylpicolinamide.

Q1: My solution of 4-Chloro-N,N-diethylpicolinamide has turned a pale yellow after a few days at room temperature. What is the likely cause?

A1: A color change to yellow or brown is a common indicator of degradation. This is often due to a combination of factors, including oxidation of the pyridine ring nitrogen and potential photodegradation if the solution was exposed to light.[1] For solutions, it is crucial to minimize exposure to both oxygen and light. Consider sparging your solvent with an inert gas like nitrogen or argon before preparing the solution and storing it in amber vials to protect it from light.[1]

Q2: I'm seeing a new peak in my HPLC chromatogram that elutes earlier than the parent compound. What could this be?

A2: An earlier eluting peak often suggests a more polar compound, which in this case is likely 4-chloropicolinic acid, a product of amide bond hydrolysis.[2][3] This degradation pathway is accelerated by acidic or basic conditions.[2][4] Ensure the pH of your solution is neutral and use high-purity, pH-neutral solvents for your preparations.

Q3: Can I heat my solution to aid in dissolving the compound?

A3: While gentle warming may be acceptable for short durations, prolonged exposure to high temperatures should be avoided. Amide bonds can be susceptible to thermal degradation, and generally, amide compounds can be thermally stable up to 160°C, though the exact temperature depends on the molecule's structure.[5] If heating is necessary, use the lowest effective temperature for the shortest possible time. For routine preparations, consider alternative solvents or sonication to facilitate dissolution at room temperature.

Q4: What are the ideal storage conditions for solid 4-Chloro-N,N-diethylpicolinamide and its solutions?

A4: For the solid compound, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is recommended.[1] For solutions, short-term storage (a few days) should be at 2-8°C in amber vials. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation.[1]

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a systematic approach to troubleshooting common stability problems.

| Symptom | Potential Cause | Recommended Action |

| Appearance of new peaks in chromatogram | Hydrolysis, Photodegradation, Oxidation | - Verify pH: Ensure the pH of your solution is neutral. - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. - Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen). |

| Discoloration of solid or solution (yellowing/browning) | Oxidation, Photodegradation | - Purity Check: Analyze the discolored sample by HPLC to quantify degradation products. - Storage: Store the solid compound under an inert atmosphere in a desiccator. For solutions, use freshly de-gassed solvents. |

| Inconsistent experimental results over time | Gradual degradation of stock solution | - Fresh Preparations: Prepare solutions fresh for each experiment whenever possible. - Stability Study: Conduct a simple time-course stability study of your stock solution under your typical storage conditions to understand its viable lifetime. |

| Low assay values or loss of potency | Significant degradation of the compound | - Forced Degradation: Perform a forced degradation study to identify the primary degradation products and pathways. - Analytical Method Validation: Ensure your analytical method can separate the parent compound from its potential degradants. |

Key Degradation Pathways and Mitigation Strategies

Understanding the chemical mechanisms of degradation is fundamental to developing effective stabilization strategies.

Hydrolysis of the Amide Bond

The amide linkage in 4-Chloro-N,N-diethylpicolinamide is a primary site of instability, susceptible to cleavage under both acidic and basic conditions to yield 4-chloropicolinic acid and N,N-diethylamine.

-

Mechanism: Nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the amide.

-

Mitigation:

-

Maintain solutions at a neutral pH (around 7.0).

-

Use buffered solutions when appropriate for your experimental system.

-

Avoid strong acids and bases in your formulations and experimental buffers.

-

Photodegradation of the Pyridine Ring

The pyridine ring contains a π-electron system that can absorb UV and, in some cases, visible light. This absorption can lead to photochemical reactions and degradation of the molecule.[6][7]

-

Mechanism: Absorption of light energy can promote the molecule to an excited state, making it more reactive towards oxygen or other molecules, leading to ring opening or other structural changes.

-

Mitigation:

-

Work in a low-light environment when handling the compound.

-

Store both solid and solution samples in amber-colored containers or wrapped in foil.

-

Use UV-filtered light sources in your experimental setup if possible.

-

Thermal Degradation

High temperatures can provide the necessary activation energy for various degradation reactions. While generally stable at room temperature, prolonged exposure to heat can accelerate hydrolysis and other decomposition pathways.[5]

-

Mechanism: Increased kinetic energy can lead to bond cleavage, particularly of the amide bond, and can also promote oxidative processes.

-

Mitigation:

-